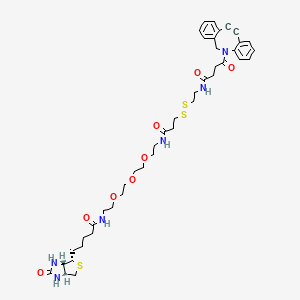

DBCO-S-S-PEG3-Biotin

Description

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGOGQIAYMKAS-MZOCQUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile, cleavable biotinylation reagent designed for the selective labeling of azide-containing biomolecules through copper-free click chemistry. This trifunctional molecule incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (S-S) linker that can be cleaved under reducing conditions, and a biotin moiety for affinity-based detection or purification. A short polyethylene glycol (PEG3) spacer enhances its solubility and reduces steric hindrance. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and drug development.

Core Structure and Properties

This compound is comprised of three key functional components: a DBCO group for covalent conjugation to azide-modified molecules, a biotin tag for high-affinity binding to streptavidin, and a disulfide bond that allows for the cleavage and removal of the biotin tag under reducing conditions. The inclusion of a PEG3 spacer improves the reagent's solubility in aqueous solutions.

Chemical Structure

The fundamental structure of this compound is characterized by the connection of these three components through a stable linker.

A Technical Guide to the Mechanism and Application of DBCO-S-S-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of DBCO-S-S-PEG3-Biotin, a versatile chemoselective probe. We will delve into the function of its key components, provide quantitative data on its performance, and present detailed experimental protocols for its application in bioconjugation, affinity purification, and other advanced research methodologies.

Core Mechanism of Action

This compound is a multi-functional molecule designed for the specific and reversible labeling of biomolecules. Its mechanism of action is rooted in the distinct properties of its four key components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide (S-S) bond, a polyethylene glycol (PEG) spacer, and a biotin tag.

-

Dibenzocyclooctyne (DBCO) for Bioorthogonal Ligation: The DBCO moiety is the reactive handle of the molecule. It participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized biomolecules.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (e.g., in living cells) without interfering with native biological processes.[2][3] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[1] The reaction between the strained alkyne of DBCO and an azide forms a stable triazole linkage.

-

Cleavable Disulfide Linker for Reversible Conjugation: A disulfide bond is strategically placed within the linker, connecting the DBCO group to the biotin tag. This bond is stable in the generally oxidizing extracellular environment but is readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME). The intracellular environment is also highly reducing, facilitating the cleavage of the disulfide bond and the release of the biotinylated cargo from the target biomolecule. This cleavable feature is crucial for applications requiring the recovery of the target molecule after its isolation.

-

PEG3 Spacer for Enhanced Solubility and Reduced Steric Hindrance: The short polyethylene glycol (PEG3) spacer enhances the solubility of the entire molecule in aqueous buffers. This property is critical for ensuring efficient reaction kinetics in biological media. Furthermore, the PEG spacer provides a flexible arm that minimizes steric hindrance between the biotin tag and the labeled biomolecule, facilitating the interaction of biotin with streptavidin during affinity purification.

-

Biotin Tag for High-Affinity Purification: Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This strong interaction is exploited for the efficient capture and purification of biotinylated biomolecules from complex mixtures using streptavidin-coated resins or beads.

Quantitative Data

The following tables summarize key quantitative parameters associated with the components and reactions of this compound.

Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne (DBCO) | 0.1 - 1.0 | |

| Biarylazacyclooctynone (BARAC) | > 1.0 | |

| Difluorinated Cyclooctyne (DIFO) | ~0.3 |

Note: Reaction rates can be influenced by factors such as pH, temperature, and the specific azide-containing reaction partner.

Table 2: Streptavidin-Biotin Interaction Kinetics

| Parameter | Value | Reference |

| Association Rate Constant (kₐ) | 1.3 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (kₒff) | 3.10 x 10⁻⁵ s⁻¹ | |

| Dissociation Constant (Kₑ) | ~10⁻¹⁴ - 10⁻¹⁵ M |

Table 3: Disulfide Bond Reduction Conditions

| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | pH Range | Reference |

| TCEP | 5-50 mM | < 5 minutes | Room Temperature | 1.5 - 9.0 | |

| DTT | 1-100 mM | 15-60 minutes | Room Temperature | 7.0 - 9.0 | |

| BME | 1-100 mM | 15-60 minutes | Room Temperature | 7.0 - 9.0 |

Note: The efficiency of disulfide bond reduction can be affected by the accessibility of the disulfide bond within the bioconjugate and the specific buffer conditions.

Experimental Protocols

Labeling of Azide-Modified Proteins with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare Protein Sample: Dissolve the azide-modified protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can react with some DBCO reagents.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Verification of Labeling (Optional): The degree of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of a protein labeled with this compound using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

-

Elution Buffer (Binding/Wash Buffer containing 10-50 mM TCEP or DTT)

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic separator and discard the supernatant. Repeat this wash step twice.

-

Binding: Add the biotinylated protein sample to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.

-

Washing: Place the tube on the magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution (Cleavage): To elute the captured protein, resuspend the beads in Elution Buffer containing the reducing agent (TCEP or DTT).

-

Incubation for Cleavage: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing to allow for the cleavage of the disulfide bond.

-

Collection of Eluate: Place the tube on the magnetic separator and carefully collect the supernatant containing the purified, now non-biotinylated, protein. The biotin portion of the linker will remain attached to the beads.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing the purified protein for identification by mass spectrometry.

Materials:

-

Purified protein eluate

-

Ammonium bicarbonate

-

DTT (for further reduction, if necessary)

-

Iodoacetamide (for alkylation)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin tips

Procedure:

-

Reduction and Alkylation: If the protein contains other disulfide bonds that need to be analyzed, further reduce the sample with DTT and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.

-

In-solution Digestion: Dilute the protein sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0). Add trypsin at a 1:50 (trypsin:protein) weight ratio and incubate overnight at 37°C.

-

Quenching the Digestion: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Desalting of Peptides: Desalt the peptide mixture using a C18 spin tip according to the manufacturer's protocol to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and characterization.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Figure 1: Chemical structure of this compound.

Figure 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Figure 3: Workflow for affinity purification and cleavage.

References

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-S-S-PEG3-Biotin, a versatile heterobifunctional linker at the forefront of bioconjugation and proteomics. We will delve into its chemical properties, the mechanism of copper-free click chemistry, and its applications in various research and development workflows. This document offers detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Introduction to this compound

This compound is a powerful chemical tool designed for the specific and efficient labeling and isolation of biomolecules. Its structure is a testament to thoughtful bioorthogonal design, incorporating four key functional moieties:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free click chemistry. It selectively reacts with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3]

-

Disulfide (S-S) Bond: A cleavable linker that can be selectively broken under mild reducing conditions. This feature is crucial for applications requiring the release of a labeled biomolecule after its capture, a common step in affinity purification and mass spectrometry-based proteomics.[3][4]

-

Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the entire molecule in aqueous buffers. It also provides spatial separation between the conjugated biomolecule and the biotin tag, minimizing steric hindrance and improving accessibility for binding to streptavidin.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the capture, immobilization, and detection of biotinylated molecules.

The combination of these features makes this compound an invaluable reagent for a multitude of applications, including proteomics, targeted drug delivery, and the development of PROteolysis TArgeting Chimeras (PROTACs).

Quantitative Data

The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize key quantitative parameters for the use of this compound.

Table 1: Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between DBCO and an azide is a second-order reaction. The rate of this reaction is influenced by factors such as the solvent, temperature, and the electronic properties of the azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Aqueous buffers, Room Temperature |

| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25-37°C |

| DBCO-modified antibody | Azide-containing molecule | 0.18 - 0.37 | Aqueous buffer |

Note: Reaction rates can vary depending on the specific azide, buffer composition, and pH.

Table 2: Conditions for Disulfide Bond Cleavage

The disulfide bond in this compound can be cleaved using various reducing agents. The efficiency of cleavage depends on the concentration of the reducing agent, incubation time, temperature, and pH.

| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Optimal pH | Notes |

| Dithiothreitol (DTT) | 20-50 mM | 30-60 min | Room Temperature or 37°C | 7.5 - 8.5 | Prone to oxidation; prepare fresh solutions. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-20 mM | 30-60 min | Room Temperature | 1.5 - 8.5 | More stable than DTT and odorless. |

| β-Mercaptoethanol (BME) | 50-100 mM | 30-60 min | Room Temperature | 7.5 - 8.5 | Volatile with a strong odor. |

Note: For complete cleavage, especially of sterically hindered disulfide bonds, higher concentrations, longer incubation times, or the addition of a denaturant may be necessary.

Table 3: Physicochemical and Storage Properties

| Property | Value |

| Molecular Formula | C₄₂H₅₆N₆O₈S₃ |

| Molecular Weight | 869.13 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Short-term Storage | 0 - 4°C (days to weeks) |

| Long-term Storage | -20°C (months to years), stored under nitrogen |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Labeling of Azide-Modified Glycoproteins on Live Cells

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to incorporate azide-containing sugars.

Materials:

-

Live cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual media and serum.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 25-100 µM) in ice-cold PBS.

-

Labeling Reaction: Resuspend the cell pellet in the this compound labeling solution. Incubate for 30-60 minutes at 4°C or room temperature with gentle agitation, protected from light.

-

Washing: Pellet the cells by centrifugation and wash them three times with ice-cold Flow Cytometry Staining Buffer to remove unreacted this compound.

-

Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry analysis (using a fluorescently labeled streptavidin conjugate) or affinity purification.

Affinity Purification of a Labeled Protein from Cell Lysate

This protocol outlines the capture and subsequent release of a biotinylated protein of interest from a complex cell lysate.

Materials:

-

Cell lysate containing the azide-modified protein of interest

-

This compound

-

Streptavidin-agarose or magnetic beads

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (Wash Buffer containing 20-50 mM DTT or TCEP)

Procedure:

-

Labeling: Add this compound to the cell lysate to a final concentration of 50-100 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer.

-

Capture: Add the washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein.

-

Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with agitation to cleave the disulfide bond and release the protein of interest.

-

Sample Collection: Pellet the beads and carefully collect the supernatant containing the purified protein. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving this compound.

Conclusion

This compound stands out as a highly effective and versatile tool for researchers in the life sciences. Its bioorthogonal reactivity, cleavable disulfide linker, and high-affinity biotin tag provide a powerful combination for the specific labeling, capture, and release of biomolecules. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful implementation of this reagent in a wide range of experimental settings, from basic research to drug discovery and development. As the field of chemical biology continues to evolve, the utility of well-designed chemical probes like this compound will undoubtedly continue to expand, enabling new discoveries and therapeutic strategies.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-S-S-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation technique, enabling the specific and efficient conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This guide provides a comprehensive overview of SPAAC utilizing a specific, versatile reagent: Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin). This reagent incorporates a dibenzocyclooctyne (DBCO) moiety for catalyst-free click chemistry, a biotin handle for detection and purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide bond that allows for the subsequent release of the biotinylated molecule.

This document will delve into the core principles of SPAAC with this compound, present quantitative data on reaction kinetics, provide detailed experimental protocols for its application, and visualize key experimental workflows.

Core Principles

The primary mechanism of action involves the reaction of the strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1] This reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[2] The reaction is highly specific and bioorthogonal, meaning that the reactive partners do not cross-react with other functional groups typically found in biological systems.[3]

The this compound reagent is particularly advantageous due to its multi-component structure:

-

DBCO Group: The reactive engine for the copper-free click reaction.

-

Biotin Moiety: A high-affinity ligand for streptavidin and its analogues, enabling robust detection and affinity purification.

-

PEG3 Spacer: A short polyethylene glycol linker that improves aqueous solubility and provides spatial separation between the conjugated molecule and the biotin tag.[4]

-

Disulfide (S-S) Bond: A cleavable linker that allows for the removal of the biotin tag under mild reducing conditions, using reagents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[5] This feature is invaluable for applications requiring the release of the target molecule after purification or detection.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by several factors, including the specific structures of the DBCO and azide reactants, buffer composition, pH, and temperature. While specific kinetic data for this compound is not extensively published, the reaction kinetics of structurally similar DBCO compounds provide valuable insights into expected performance.

| Parameter | Condition | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Buffer System | HEPES, pH 7 | 0.55 - 1.22 | |

| PBS, pH 7 | 0.32 - 0.85 | ||

| DMEM | 0.59 - 0.97 | ||

| RPMI | 0.27 - 0.77 | ||

| pH | pH 5 - 10 | Generally increases with higher pH (except in HEPES) | |

| Temperature | 25°C vs 37°C | Reaction rates are higher at 37°C | |

| PEG Linker | Presence of a PEG linker on a DBCO-antibody conjugate | 31 ± 16% increase in reaction rate |

Table 1: Second-order rate constants for the SPAAC reaction of sulfo-DBCO-amine with model azides under various conditions. This data provides a strong indication of the reaction kinetics expected for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common applications.

Protocol 1: Biotinylation of Azide-Modified Proteins in Solution

This protocol describes the labeling of a purified protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Desalting column (e.g., PD-10) for purification.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare DBCO Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

Purification: Remove the unreacted this compound and reaction byproducts using a desalting column equilibrated with the desired storage buffer.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines the labeling of surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans.

Materials:

-

Cells with azide-functionalized surface proteins.

-

This compound.

-

Anhydrous DMSO.

-

Ice-cold PBS, pH 7.4.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Cell scraper (for adherent cells).

Procedure:

-

Cell Preparation: Wash the cells (adherent or suspension) three times with ice-cold PBS to remove any media components.

-

Labeling Reaction: Prepare a 1 mM solution of this compound in PBS from a 10 mM DMSO stock. Add the labeling solution to the cells and incubate for 30-60 minutes at 4°C on a gentle rocker.

-

Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications.

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-functionalized resin.

Materials:

-

Cell lysate or protein solution containing biotinylated proteins.

-

Streptavidin-agarose or streptavidin-magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (see Protocol 4).

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with the wash buffer.

-

Binding: Add the protein lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using the cleavage protocol described below.

Protocol 4: Cleavage of the Disulfide Bond and Elution

This protocol details the release of the captured protein from the streptavidin beads by cleaving the disulfide bond in the this compound linker.

Materials:

-

Streptavidin beads with bound biotinylated protein.

-

Cleavage buffer: A suitable buffer (e.g., PBS, Tris) containing 10-50 mM DTT or TCEP.

Procedure:

-

Resuspend Beads: Resuspend the washed beads from Protocol 3 in the cleavage buffer.

-

Incubation: Incubate the bead suspension for 30-60 minutes at room temperature with gentle shaking.

-

Elution: Pellet the beads and collect the supernatant, which now contains the released protein, free of the biotin tag. The biotin moiety remains attached to the beads via the DBCO-S-S-PEG3 linker fragment.

-

Downstream Analysis: The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for biotinylation, purification, and cleavage.

Caption: Cell surface protein labeling and isolation workflow.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling and purification of azide-modified biomolecules. Its key features—a highly reactive DBCO group for copper-free click chemistry, a high-affinity biotin tag, a solubilizing PEG spacer, and a cleavable disulfide linker—make it an ideal tool for a wide range of applications in chemical biology, proteomics, and drug development. By understanding the core principles of SPAAC and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific investigations.

References

An In-depth Technical Guide to DBCO-S-S-PEG3-Biotin: A Cleavable Disulfide Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-S-S-PEG3-Biotin, a versatile cleavable linker used in bioconjugation, with a focus on its chemical properties, applications, and the experimental protocols for its use. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug development, proteomics, and other areas of life sciences.

Introduction

This compound is a trifunctional molecule that incorporates a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a biotin moiety.[1][2] This unique combination of functional groups makes it an invaluable tool for the specific and reversible labeling of biomolecules. The DBCO group allows for copper-free "click" chemistry, enabling covalent conjugation to azide-modified molecules with high efficiency and specificity.[1][3] The disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, allowing for the release of the biotin tag and the attached biomolecule.[4] The PEG spacer enhances solubility and reduces steric hindrance, while the biotin serves as a high-affinity tag for purification or detection via streptavidin or avidin systems.

Core Features and Applications

The primary application of this compound lies in its ability to facilitate the temporary biotinylation of azide-containing biomolecules. This is particularly useful in a variety of applications, including:

-

Affinity Purification: Biotinylated molecules can be captured using streptavidin-coated supports and subsequently released in their native form by cleaving the disulfide bond.

-

Drug Delivery: In the context of antibody-drug conjugates (ADCs) and other targeted therapies, the cleavable disulfide linker can ensure that the therapeutic payload is released in the reducing environment of the cell cytoplasm.

-

Proteomics and Target Identification: It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the enrichment and identification of protein interaction partners.

-

Cellular Labeling and Imaging: The copper-free click chemistry is biocompatible, allowing for the labeling of molecules on the surface of or inside living cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1430408-09-5 | |

| Molecular Formula | C₄₂H₅₆N₆O₈S₃ | |

| Molecular Weight | 869.12 g/mol | |

| Appearance | Light yellow oil or solid | |

| Purity | >95% |

Table 2: Solubility

| Solvent | Concentration | Reference(s) |

| DMSO | 100 mg/mL (115.06 mM) | |

| DMF | Soluble | |

| DCM | Soluble | |

| THF | Soluble | |

| Chloroform | Soluble | |

| Methanol | Soluble |

Table 3: Storage and Stability

| Condition | Duration | Reference(s) |

| -20°C (long term) | Up to 1 month | |

| -80°C (long term) | Up to 6 months | |

| 0 - 4°C (short term) | Days to weeks |

Table 4: Disulfide Bond Cleavage Conditions

| Reducing Agent | Concentration | Incubation Time | Elution Efficiency | Reference(s) |

| Dithiothreitol (DTT) | 50 mM | Not specified | Effective | |

| Dithiothreitol (DTT) | 0.5 M | 1 hour | ~60% | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 1 hour | Nearly complete (99.5%) | |

| β-Mercaptoethanol (BME) | Not specified | Not specified | Effective |

Note: The elution efficiency can be influenced by factors such as the nature of the immobilized protein and steric hindrance.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Biotinylation of Azide-Modified Proteins via Copper-Free Click Chemistry

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Protein Solution: Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the protein and the desired degree of labeling.

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column according to the manufacturer's instructions.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by using a traceable biotinylation reagent with a UV-visible chromophore.

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of a biotinylated protein using streptavidin-coated magnetic beads and its subsequent elution by cleaving the disulfide linker.

Materials:

-

Biotinylated protein solution.

-

Streptavidin-coated magnetic beads.

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

-

Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in PBS, pH 7.4).

-

Magnetic stand.

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with the Binding/Wash Buffer.

-

Binding: Add the biotinylated protein solution to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in the Elution Buffer. Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond.

-

Collection of Eluted Protein: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.

-

Analysis: The purified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Cleavage of the Disulfide Bond for Release of Biomolecules

This protocol details the conditions for cleaving the disulfide bond in this compound conjugates.

Materials:

-

Biotinylated and purified protein conjugate.

-

Reducing agents: DTT, TCEP, or BME.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare Reducing Agent Solution: Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT, 0.5 M TCEP).

-

Cleavage Reaction: Add the reducing agent to the protein conjugate solution to a final concentration of 20-50 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be accelerated by incubating at 37°C.

-

Verification of Cleavage: The cleavage can be confirmed by analyzing the molecular weight shift of the protein using SDS-PAGE or by detecting the released biotin-containing fragment.

Visualizations

The following diagrams illustrate the key processes and relationships involving this compound.

Caption: Experimental workflow for biotinylation and purification.

Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC).

Caption: Reduction of a disulfide bond by DTT.

References

- 1. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistry - What is the timescale of disulfide bond formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. abpbio.com [abpbio.com]

- 4. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]

The Pivotal Role of the PEG3 Spacer in DBCO-S-S-PEG3-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DBCO-S-S-PEG3-Biotin molecule is a versatile and powerful tool in the field of bioconjugation, enabling the precise labeling, detection, and isolation of biomolecules. This heterobifunctional reagent integrates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cleavable disulfide (S-S) bond, and a biotin moiety for high-affinity binding to streptavidin. Central to the efficacy of this molecule is the discrete polyethylene glycol (PEG) spacer, specifically a tri-ethylene glycol (PEG3) unit. This technical guide provides an in-depth exploration of the critical functions of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its role in enhancing solubility, mitigating steric hindrance, and optimizing the performance of the overall conjugate in various research and drug development applications.

Introduction to this compound

The strategic design of bioconjugation reagents is paramount for the successful development of advanced biological tools and therapeutics. This compound is a prime example of a rationally designed molecule that addresses several key challenges in the field. Its modular nature allows for a "tag-and-modify" strategy where a biomolecule of interest can be first tagged with an azide group and then modified with the this compound reagent via a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]

The core components of the molecule each serve a distinct purpose:

-

Dibenzocyclooctyne (DBCO): This strained alkyne enables highly efficient and specific covalent bond formation with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

-

Disulfide (S-S) Bond: This cleavable linker allows for the release of the biotin moiety from the conjugated biomolecule under reducing conditions, using reagents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[2][3][4] This feature is particularly valuable for applications requiring the recovery of the target molecule after its isolation.

-

Biotin: This small vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin, forming one of the strongest non-covalent interactions known in nature. This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

PEG3 Spacer: This short, hydrophilic linker plays a crucial, albeit often underestimated, role in the overall functionality of the molecule.

This guide will focus specifically on the multifaceted functions of the PEG3 spacer, providing a detailed analysis of its impact on the physicochemical properties and biological performance of this compound conjugates.

Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer in the this compound molecule is a deliberate design choice that confers several significant advantages. These benefits stem from the inherent properties of polyethylene glycol, namely its hydrophilicity, flexibility, and defined length.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG3 spacer is to enhance the aqueous solubility of the this compound reagent and its subsequent bioconjugates. Many biomolecules, particularly those with hydrophobic domains, are prone to aggregation in aqueous buffers. The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, helps to create a hydration shell around the molecule, preventing aggregation and improving its solubility. This is crucial for maintaining the biological activity of the conjugated molecule and for ensuring the efficiency of the labeling reaction.

Reduction of Steric Hindrance

The PEG3 spacer provides a flexible arm that physically separates the biotin moiety from the conjugated biomolecule. This spatial separation is critical for minimizing steric hindrance, which can otherwise impede the binding of the biotin to the deep binding pocket of streptavidin. The defined length of the PEG3 spacer is often an optimal balance, providing sufficient distance to overcome steric clashes without introducing excessive flexibility that could lead to undesirable interactions.

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, such as in the development of PROteolysis TArgeting Chimeras (PROTACs), the PEG linker can contribute to improved pharmacokinetic properties. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life. While the short PEG3 spacer has a modest effect compared to longer PEG chains, it still contributes to the overall biocompatibility of the conjugate by masking it from the immune system and reducing non-specific protein adsorption.

Quantitative Data and Physicochemical Properties

The decision to use a specific linker in a bioconjugation strategy is often guided by quantitative data that demonstrates its impact on the properties of the final conjugate. The following table summarizes the key physicochemical properties of the this compound molecule.

| Property | Value | Reference |

| Molecular Weight | 869.13 g/mol | |

| Molecular Formula | C42H56N6O8S3 | |

| Solubility | Soluble in DMSO, DMF, Chloroform, THF, and DCM | |

| Storage | -20°C, stored under nitrogen |

While direct comparative data for the this compound with varying PEG lengths is not extensively published, studies on similar biotinylated molecules and other bioconjugates provide valuable insights into the effect of PEG spacer length. Generally, a balance must be struck; while longer PEG chains can further enhance solubility and reduce steric hindrance, they can also in some cases decrease binding affinity or introduce unwanted flexibility. The PEG3 spacer is often considered a good compromise for many applications.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the general steps for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns or other protein purification system

Procedure:

-

Prepare the this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup:

-

To the azide-modified protein solution (0.5–5 mg/mL), add a 10- to 20-fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Remove the excess, unreacted this compound using a spin desalting column or other suitable protein purification method.

-

Storage: The biotinylated protein can be stored at -20°C for future use.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the biotin tag from the conjugated biomolecule.

Materials:

-

Biotinylated protein conjugate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reducing Agent Solution: Prepare a 100 mM stock solution of DTT or TCEP in the reaction buffer.

-

Cleavage Reaction:

-

To the biotinylated protein conjugate, add the reducing agent to a final concentration of 20-50 mM for DTT or 0.5-1 mM for TCEP.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Verification (Optional): The cleavage can be confirmed by techniques such as mass spectrometry or by observing a loss of binding to streptavidin-coated beads.

Visualizing Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving the this compound molecule.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of DBCO-S-S-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aqueous solubility of DBCO-S-S-PEG3-Biotin, a critical parameter for its effective application in bioconjugation, drug delivery, and various research assays. Understanding and optimizing the solubility of this reagent is paramount for achieving reliable and reproducible results in experimental workflows. This document provides a comprehensive overview of its solubility characteristics, factors influencing its behavior in aqueous buffers, and detailed experimental protocols for its determination.

Understanding the Solubility Profile of this compound

This compound is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, a biotin tag for affinity purification or detection, and a short polyethylene glycol (PEG3) spacer linked by a cleavable disulfide bond. The aqueous solubility of this conjugate is a complex interplay of the individual contributions of these components.

The DBCO group is inherently hydrophobic and exhibits poor solubility in aqueous solutions. Conversely, the biotin molecule has limited water solubility at neutral pH. The key to the utility of this reagent in biological systems is the hydrophilic PEG3 spacer . The PEG chain significantly enhances the overall aqueous solubility of the molecule, mitigating the hydrophobic nature of the DBCO and biotin moieties.

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, data from structurally similar compounds provide valuable insights.

| Compound | Solvent/Buffer | Solubility |

| DBCO-PEG4-Biotin | Aqueous Buffers | Up to 0.35 mM |

| DBCO-PEG4-Biotin | Saline with 10% DMSO and 5% Tween-80 | ≥ 2.5 mg/mL (clear solution) |

| DBCO-PEG-NHS | Water | 10 mg/mL |

| Biotin | Water (25 °C, neutral pH) | ~0.2 mg/mL |

| Biotin | 0.1 M NaOH | 10 mg/mL |

| DBCO-acid | Water | Insoluble |

This table summarizes available solubility data for this compound and related compounds to provide a comparative reference.

Factors Influencing Aqueous Solubility

Several factors can influence the solubility of this compound in an aqueous environment. Careful consideration of these factors is crucial for preparing stable and effective solutions for experimental use.

Navigating the Stability and Storage of DBCO-S-S-PEG3-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of DBCO-S-S-PEG3-Biotin, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes. This document details recommended storage conditions, stability data under various environmental factors, and protocols for assessing the integrity of the molecule.

Introduction to this compound

This compound is a versatile chemical tool comprised of three key functional components:

-

A Dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for covalent conjugation to azide-modified molecules.

-

A cleavable disulfide (-S-S-) bond , which can be selectively broken under reducing conditions, allowing for the release of conjugated cargo.

-

A hydrophilic polyethylene glycol (PEG3) spacer , which enhances solubility in aqueous media and reduces non-specific binding.

-

A Biotin moiety , which provides a strong and specific binding affinity for streptavidin and avidin, enabling purification, detection, and immobilization applications.

The utility of this linker is intrinsically linked to the stability of each of these components.

Recommended Storage and Handling

Proper storage is paramount to preserving the functionality of this compound. The following are general guidelines based on manufacturer recommendations and stability data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | Long-term (months to years) | Protect from light and moisture. Store in a desiccated environment. |

| -80°C | Extended long-term | For maximum stability. | |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. Minimize exposure to moisture. |

| -80°C | Medium-term (up to 6 months)[1] | Ensure the solvent is truly anhydrous to prevent hydrolysis. | |

| Working Solution (in aqueous buffer) | 4°C | Short-term (up to 48 hours) | Prepare fresh for best results. Avoid buffers containing azides or thiols. |

Handling Precautions:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

For stock solutions, use anhydrous solvents like DMSO or DMF.

-

Avoid buffers containing sodium azide, as it will react with the DBCO group.[1]

-

For long-term storage of DBCO-conjugated biomolecules, avoid thiol-containing buffers.[2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reducing agents. The primary points of vulnerability are the strained DBCO ring and the disulfide bond.

Stability of the DBCO Moiety

The DBCO group, while reactive towards azides, can exhibit instability under certain conditions.

Table 2: Quantitative Stability Data for DBCO Moieties

| Condition | Compound | Stability Metric | Observation |

| 4°C or -20°C | DBCO-modified goat IgG | Reactivity loss | 3-5% loss of reactivity towards azides over 4 weeks.[2] |

| In RAW 264.7 macrophage-like cells | DBCO-functionalized spheres | Degradation | 36% degradation after 24 hours.[3] |

| In the presence of Glutathione (GSH) | DBCO derivative | Half-life | Approximately 71 minutes. |

| In the presence of TCEP | DBCO derivative | Stability | Unstable over a 24-hour period. |

| Strong Acidic Conditions (TFA) | DBCO-containing peptides | Degradation | Undergoes rearrangement and degradation. |

| PBS (pH 7.4) at 4°C | DBCO-NHCO-PEG4-acid | Intact Compound | >95% remaining after 48 hours. |

| PBS (pH 7.4) at 25°C | DBCO-NHCO-PEG4-acid | Intact Compound | 90-95% remaining after 24 hours. |

| PBS (pH 7.4) at 37°C | DBCO-NHCO-PEG4-acid | Intact Compound | 80-85% remaining after 24 hours. |

| pH 5.0 at 25°C | DBCO-NHCO-PEG4-acid | Intact Compound | 85-90% remaining after 24 hours. |

| pH 8.5 at 25°C | DBCO-NHCO-PEG4-acid | Intact Compound | 90-95% remaining after 24 hours. |

Stability and Cleavage of the Disulfide Bond

The disulfide bond is stable under typical physiological conditions but is susceptible to cleavage by reducing agents. This feature is often exploited for the controlled release of conjugated molecules.

Common reducing agents for disulfide bond cleavage include:

-

Dithiothreitol (DTT)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

β-mercaptoethanol (BME)

TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range compared to DTT.

The rate of disulfide bond cleavage is dependent on the concentration of the reducing agent, temperature, and pH.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a framework for monitoring the degradation of this compound over time.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Buffer of interest (e.g., PBS at various pH values)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Prepare the working solution by diluting the stock solution in the buffer of interest to a final concentration of 1 mg/mL.

-

Time zero (T=0) analysis: Immediately inject an aliquot of the working solution onto the HPLC system.

-

Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

Time-point analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an equal volume of the working solution onto the HPLC.

-

HPLC analysis: Use a suitable gradient (e.g., 5-95% Mobile Phase B over 20 minutes) to separate the intact compound from degradation products. Monitor the elution profile at a wavelength where the DBCO group has significant absorbance (e.g., ~309 nm).

-

Data analysis: Determine the peak area of the intact this compound at each time point. Calculate the percentage of the remaining intact compound relative to the T=0 sample.

Protocol for Disulfide Bond Cleavage Assay

This protocol can be used to confirm the cleavability of the disulfide bond.

Materials:

-

This compound

-

Buffer (e.g., PBS, pH 7.4)

-

Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

-

LC-MS system

Procedure:

-

Prepare a solution of this compound in the buffer at a known concentration (e.g., 1 mg/mL).

-

Analyze the intact molecule by injecting an aliquot into the LC-MS system to determine its retention time and mass.

-

Add the reducing agent to the remaining solution to a final concentration of 10-50 mM.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Analyze the cleavage products by injecting an aliquot of the reaction mixture into the LC-MS system.

-

Data analysis: Compare the chromatograms and mass spectra before and after the addition of the reducing agent. The disappearance of the peak corresponding to the intact molecule and the appearance of new peaks corresponding to the cleaved fragments will confirm the cleavage of the disulfide bond.

Visualizations

Molecular Structure and Cleavage Pathway

Caption: Cleavage of this compound by a reducing agent.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Factors Influencing Stability

Caption: Key factors that affect the stability of the linker.

Conclusion

This compound is a powerful tool for bioconjugation, but its effectiveness is highly dependent on its stability. By adhering to proper storage and handling procedures, researchers can minimize degradation and ensure the integrity of the reagent. The DBCO moiety is susceptible to degradation under prolonged exposure to aqueous environments, elevated temperatures, and certain cellular conditions. The disulfide bond, while stable under normal conditions, is readily cleaved by reducing agents, a property that can be harnessed for controlled release applications. The provided experimental protocols offer a starting point for researchers to assess the stability and functionality of this compound in their specific experimental setups. A thorough understanding of these stability considerations will ultimately lead to more robust and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-S-S-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile reagent designed for the straightforward and efficient biotinylation of azide-modified biomolecules. This reagent is particularly valuable in the fields of proteomics, drug discovery, and molecular biology. The core of its functionality lies in the copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group reacts specifically with an azide group to form a stable triazole linkage.[1]

This bioorthogonal reaction proceeds with high efficiency under mild, physiological conditions, eliminating the need for cytotoxic copper catalysts, making it ideal for use in complex biological samples and live cells.[1] The molecule further incorporates a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin tag for subsequent detection or purification using streptavidin-based methods.[2]

A key feature of this compound is the cleavable disulfide bond within its linker. This allows for the removal of the biotin tag under reducing conditions (e.g., using DTT, TCEP, or BME), which is advantageous for applications such as the gentle elution of proteins from streptavidin beads or for mass spectrometry analysis. This reagent is also utilized as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

Principle of the Reaction

The labeling strategy follows a two-step "tag-and-modify" approach. First, a target protein is metabolically, enzymatically, or chemically modified to introduce an azide group. Subsequently, the azide-tagged protein is reacted with this compound. The SPAAC reaction results in the covalent attachment of the biotin tag to the protein of interest.

Quantitative Data Summary

The efficiency of the labeling reaction can be influenced by several factors, including the concentration of reactants, temperature, and incubation time. The following table summarizes key quantitative parameters for the labeling of azide-modified proteins with this compound.

| Parameter | Recommended Range | Typical Value | Notes |

| Protein Concentration | 50 - 100 µM | 50 µM | Higher concentrations can improve reaction efficiency. |

| This compound Molar Excess | 1.5 - 20 fold | 10 - 20 fold | A higher molar excess is often used to ensure complete labeling of the azide-tagged protein. |

| Reaction Buffer | PBS, pH 7.2 - 7.5 | PBS, pH 7.2 | Avoid buffers containing azides. The reaction can tolerate up to 20% DMSO. |

| Incubation Temperature | 4 - 37 °C | Room Temperature | Incubation at 4°C can be extended to overnight. |

| Incubation Time | 1 - 12 hours | 2 - 4 hours | Longer incubation times can improve labeling efficiency. |

| Cleavage Conditions | 10-50 mM DTT or TCEP | 20 mM TCEP | Incubation at room temperature for 30-60 minutes. |

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins

This protocol describes the general procedure for labeling a protein containing an azide group (e.g., introduced via an unnatural amino acid like p-azido-L-phenylalanine) with this compound.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns or other protein purification systems (e.g., dialysis)

-

Microcentrifuge tubes

Procedure:

-

Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 50-100 µM in PBS (pH 7.2).

-

Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein sample.

-

Ensure the final concentration of DMSO or DMF is below 20%.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Removal of Excess Reagent: Remove the unreacted this compound using a spin desalting column, dialysis, or other suitable protein purification methods according to the manufacturer's instructions.

-

Analysis of Labeling (Optional): The efficiency of biotinylation can be assessed by methods such as SDS-PAGE followed by streptavidin-HRP blotting or by mass spectrometry.

-

Storage: The biotinylated protein can be stored at -20°C or -80°C for future use.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the procedure for cleaving the disulfide bond in the this compound linker to release the biotin tag from the labeled protein.

Materials:

-

Biotinylated protein labeled with this compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

-

Prepare Reducing Agent Solution: Prepare a 1 M stock solution of DTT or TCEP in water.

-

Cleavage Reaction:

-

To the biotinylated protein solution, add the reducing agent to a final concentration of 10-50 mM.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

-

Analysis of Cleavage: The removal of the biotin tag can be confirmed by a mobility shift on SDS-PAGE or by mass spectrometry analysis.

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

References

Application Note: Utilizing DBCO-S-S-PEG3-Biotin for Affinity Purification of Azide-Modified Proteins from Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein interactions and post-translational modifications within the complex environment of a cell lysate is fundamental to advancing biological research and drug discovery. A powerful technique for isolating specific proteins of interest is affinity purification. DBCO-S-S-PEG3-Biotin is a versatile chemoselective probe that enables the efficient capture of azide-modified proteins from complex biological mixtures such as cell lysates.[1][2] This reagent features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin handle for high-affinity binding to streptavidin, and a cleavable disulfide linker, allowing for the gentle elution of captured proteins.[1][2][3]

The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group of the reagent and an azide group on a target protein is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes. This allows for the precise labeling of azide-modified proteins directly within a cell lysate. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers. Following capture on streptavidin-functionalized beads, the disulfide bond within the linker can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling the recovery of the target proteins for downstream analysis.

Principle of the Method

The experimental workflow involves a three-stage process:

-

Labeling: Azide-modified proteins within a cell lysate are specifically labeled with this compound via a SPAAC reaction.

-

Capture: The resulting biotinylated proteins are captured from the lysate using streptavidin-coated magnetic beads.

-

Elution: After washing to remove non-specifically bound proteins, the captured proteins are released from the beads by cleaving the disulfide linker with a reducing agent.

This method is particularly advantageous for applications in proteomics, drug target identification, and the study of protein-protein interactions.

Experimental Workflow Diagram

Caption: Experimental workflow for the use of this compound in cell lysate.

Detailed Protocols

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell lysate containing azide-modified proteins

-

Lysis Buffer (e.g., RIPA buffer without sodium azide)

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (50 mM DTT in PBS)

-

Protein quantitation assay (e.g., BCA assay)

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Cell Lysate: Lyse cells containing azide-modified proteins in a suitable lysis buffer that does not contain sodium azide, as this will interfere with the click reaction. A recommended lysis buffer is RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a compatible protein assay (e.g., BCA).

-

Labeling Reaction: a. To a microcentrifuge tube, add 1 mg of total protein from the cell lysate. b. Add the 10 mM this compound stock solution to a final concentration of 100 µM. The optimal concentration may need to be determined empirically but a 1.5- to 10-fold molar excess of the DBCO reagent to the estimated amount of azide-labeled protein is a good starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

Protocol 2: Capture of Biotinylated Proteins

-

Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Wash the beads three times with Wash Buffer, using a magnetic stand to separate the beads from the supernatant.

-

Incubate Lysate with Beads: Add the labeling reaction mixture (cell lysate containing biotinylated proteins) to the washed streptavidin beads.

-

Binding: Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.

-

Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of Wash Buffer. c. For more stringent washing to reduce non-specific binding, perform one wash with 1 M NaCl, followed by two washes with the standard Wash Buffer.

Protocol 3: Elution of Captured Proteins

-

Prepare Elution Buffer: Freshly prepare a 50 mM DTT solution in PBS.

-

Elution: a. Resuspend the washed beads in 50-100 µL of Elution Buffer. b. Incubate for 30-60 minutes at 37°C with occasional vortexing to cleave the disulfide bond.

-

Collect Eluate: Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

-

Downstream Analysis: The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

Data Presentation

| Parameter | Recommended Condition | Range for Optimization |

| Labeling Reaction | ||

| This compound Conc. | 100 µM | 25-250 µM |

| Incubation Time | 2 hours at RT or O/N at 4°C | 1-4 hours at RT |

| Capture | ||

| Bead Volume | 50 µL of slurry per mg of lysate | 25-100 µL |

| Incubation Time | 1 hour at RT or O/N at 4°C | 1-2 hours at RT |

| Elution | ||

| DTT Concentration | 50 mM | 20-100 mM |

| Incubation Time | 30-60 minutes at 37°C | 30-90 minutes |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient SPAAC reaction. | Increase the concentration of this compound. Extend the incubation time. Ensure the lysis buffer is free of azides. |

| Low abundance of azide-modified protein. | Confirm the successful incorporation of the azide tag into your target proteins. | |

| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps. Use a more stringent wash buffer (e.g., with higher salt concentration). |

| Hydrophobic interactions of the DBCO group. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers. | |

| Low Yield of Eluted Protein | Incomplete elution. | Increase the DTT concentration or the elution incubation time. Ensure the elution buffer is freshly prepared. |

| Protein degradation. | Add protease inhibitors to all buffers. | |

| Precipitation of Labeled Protein | Hydrophobicity of the DBCO moiety. | Consider adding stabilizing agents like glycerol to the buffers. Work with a lower protein concentration during labeling. |

Signaling Pathway and Logical Relationship Diagram

Caption: Logical relationships of this compound components and interactions.

References

Application Notes and Protocols for Biotinylating Azide-Modified Proteins using DBCO-S-S-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-PEG3-Biotin is a versatile and efficient reagent for the biotinylation of azide-modified biomolecules, particularly proteins. This reagent utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage. The key features of this reagent include a dibenzocyclooctyne (DBCO) group for reaction with azides, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for subsequent detection or purification using streptavidin-based methods. A crucial component of this linker is a disulfide bond (S-S), which allows for the cleavage of the biotin tag under reducing conditions, enabling the release of the labeled protein from streptavidin beads. This feature is particularly advantageous for applications requiring the recovery of the native protein after enrichment.

These application notes provide detailed protocols for the biotinylation of azide-modified proteins using this compound, subsequent purification of the biotinylated protein, and analysis by mass spectrometry. Additionally, an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Weight | ~869.1 g/mol |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF |

| Storage | -20°C, protect from light and moisture |

| Reactive Group | Dibenzocyclooctyne (DBCO) |

| Target Group | Azide (-N3) |

| Linker | PEG3 with a cleavable disulfide bond |

Table 2: Recommended Reaction Conditions for Biotinylation

| Parameter | Recommended Range | Optimal Condition (Example) |

| Protein Concentration | 1-10 mg/mL | 5 mg/mL |

| This compound:Protein Molar Ratio | 5:1 to 20:1 | 10:1 |

| Reaction Buffer | PBS, HEPES, or other amine-free buffers, pH 7.0-8.5 | PBS, pH 7.4 |

| Reaction Temperature | 4°C to 37°C | Room Temperature (20-25°C) |

| Reaction Time | 1 to 12 hours | 2 hours |

Table 3: Quantitative Analysis of Biotinylation Efficiency (Example Data)

| Azide-Modified Protein | Molar Ratio (Reagent:Protein) | Labeling Efficiency (%)* |

| Model Protein A (30 kDa) | 5:1 | 75 |

| Model Protein A (30 kDa) | 10:1 | 92 |

| Model Protein B (75 kDa) | 10:1 | 85 |

*Note: Labeling efficiency is dependent on the specific protein and reaction conditions. It is highly recommended to determine the efficiency experimentally for your protein of interest. A protocol for determining labeling efficiency is provided below.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Protein Solution: Prepare the azide-modified protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

-

Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 10:1 molar ratio, add 1 µL of 10 mM this compound to 100 µL of a 100 µM protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary depending on the protein and should be determined empirically.

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against the desired buffer (e.g., PBS).

Protocol 2: Determination of Biotinylation Efficiency

This protocol outlines a method to estimate the percentage of biotinylated protein using a streptavidin-HRP based dot blot assay.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Unlabeled azide-modified protein (negative control)

-

Biotinylated BSA (positive control)

-

Nitrocellulose membrane

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Spotting: Spot serial dilutions of the biotinylated protein, unlabeled protein, and biotinylated BSA onto a nitrocellulose membrane. Allow the spots to dry completely.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-